

ROCK1 protein structure and inhibitor binding sites

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An In-depth Technical Guide to ROCK1: Protein Structure, Signaling, and Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a critical serine/threonine kinase involved in regulating fundamental cellular processes. Dysregulation of ROCK1 signaling is implicated in numerous diseases, making it a prominent target for therapeutic intervention. This document details the protein's structure, its role in signaling pathways, known inhibitor binding sites, and key experimental protocols for its study.

ROCK1 Protein Structure and Regulation

ROCK1 is a 158 kDa protein that functions as a major downstream effector of the small GTPase RhoA.[1][2] It is a homodimer composed of several distinct functional domains that orchestrate its activity through an autoinhibitory mechanism.[1]

Key Structural Domains:

 N-Terminal Kinase Domain (KD): Located at residues 76-338, this domain is responsible for the catalytic activity of ROCK1, phosphorylating downstream substrates on serine/threonine residues.[1] The kinase domains of ROCK1 and its isoform ROCK2 are highly homologous, sharing 92% sequence identity.[2][3][4][5]



- Coiled-Coil Region: A large region (residues 425-1100) that facilitates protein-protein interactions and dimerization.[1][6] This region contains the Rho-binding domain (RBD).
- Rho-Binding Domain (RBD): Situated within the coiled-coil region, the RBD specifically interacts with the active, GTP-bound form of RhoA, which is a critical step in ROCK1 activation.[3][7][8]
- Pleckstrin-Homology (PH) Domain: Found at the C-terminus (residues 1118-1317), this
 domain contains an internal cysteine-rich domain (CRD) and is involved in intramolecular
 interactions that regulate kinase activity.[1][7][8]

Mechanism of Activation and Autoinhibition:

In its inactive state, ROCK1 exists in a closed, autoinhibited conformation.[1][2] The C-terminal region, encompassing the PH domain, folds back and binds to the N-terminal kinase domain, sterically blocking its catalytic activity.[1][2][3]

Activation occurs through two primary mechanisms:

- RhoA Binding: The binding of active RhoA-GTP to the RBD disrupts the autoinhibitory interaction, causing a conformational change that opens up the kinase domain and allows substrate access.[8][9]
- Caspase-3 Cleavage: During apoptosis, caspase-3 cleaves ROCK1 at a specific site
 (DETD1113/G), removing the C-terminal inhibitory region.[6][10] This results in a
 constitutively active kinase that promotes membrane blebbing, a hallmark of apoptosis.[2][6]
 [10]

The ROCK1 Signaling Pathway

ROCK1 is a central node in the RhoA signaling pathway, which regulates the actomyosin cytoskeleton to control cell shape, motility, contraction, and proliferation.[2][11]

Upon activation by RhoA, ROCK1 phosphorylates several key downstream substrates:

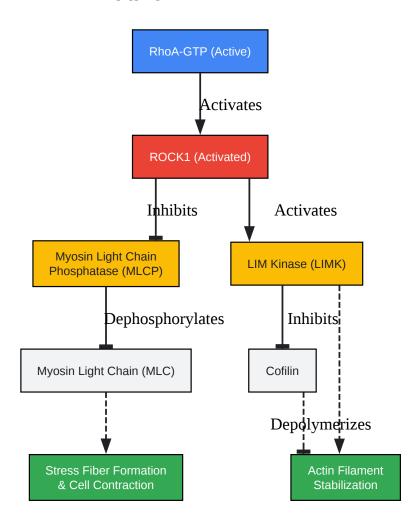
 Myosin Light Chain (MLC): ROCK1 indirectly increases MLC phosphorylation, which enhances myosin II ATPase activity and promotes stress fiber formation and cellular



contractility.[2] This is achieved by phosphorylating and inactivating the myosin-binding subunit (MBS) of MLC phosphatase.[12][13]

- LIM Kinase (LIMK): ROCK1 activates LIMK1 and LIMK2 by phosphorylating them.[1][12]
 Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1]
 [2] This leads to the stabilization and accumulation of actin filaments.[2]
- Other Substrates: ROCK1 also phosphorylates numerous other proteins, including Ezrin/Radixin/Moesin (ERM) proteins, to regulate the linkage of actin filaments to the plasma membrane.[11][12]

The coordinated action of these downstream effectors results in increased cytoskeletal tension and force generation, which is crucial for processes like smooth muscle contraction, cell migration, and tumor cell invasion.[1][11]



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Caption: Simplified ROCK1 signaling cascade.

ROCK1 Inhibitors and Binding Sites

Given its role in pathology, ROCK1 is a significant drug target. Most current inhibitors are ATP-competitive, targeting the highly conserved kinase domain.

ATP-Competitive Inhibitors:

These small molecules bind to the ATP-binding pocket of the ROCK1 kinase domain, preventing the phosphorylation of substrates.[5][14] Due to the 92% homology between the kinase domains of ROCK1 and ROCK2, most of these inhibitors show similar potency against both isoforms.[3][5]

 Binding Site: The ATP-binding pocket is located between the N- and C-lobes of the kinase domain. Inhibitors like Fasudil and Y-27632 form hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[3] This binding mode effectively blocks the enzyme's catalytic function.[14]

Allosteric Inhibitors:

There is growing interest in developing allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.[15] This approach offers the potential for greater selectivity and novel mechanisms of action. Research has focused on identifying peptides and small molecules that bind to regions like the activation loop to inhibit kinase activity non-competitively with ATP.[5][15]

Quantitative Data on ROCK1 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized ROCK inhibitors against ROCK1 and ROCK2.



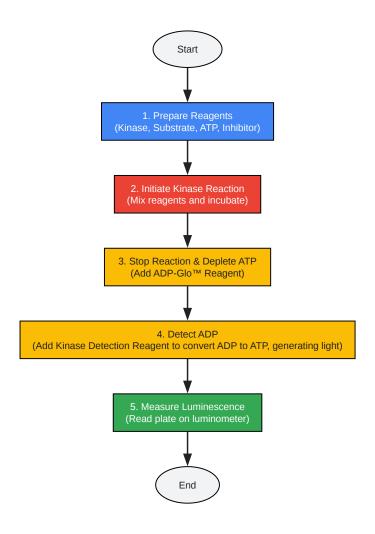
Inhibitor	Туре	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	ROCK1 K _i (nM)	Reference(s
Y-27632	ATP- Competitive	-	-	140	[16]
Fasudil	ATP- Competitive	-	-	-	[3][15]
Hydroxyfasud il	ATP- Competitive	730	720	-	[16]
RKI-1447	ATP- Competitive	14.5	6.2	-	[16]
GSK269962A	ATP- Competitive	1.6	4	-	[16]
Ripasudil	ATP- Competitive	51	19	-	[16]
Azaindole 1	ATP- Competitive	0.6	1.1	-	[16]
DJ4	ATP- Competitive	5	50	-	[17]

Note: IC_{50} (half-maximal inhibitory concentration) and K_i (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Data for some compounds may not be fully available.

Experimental Protocols ROCK1 Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure ROCK1 kinase activity and screen for inhibitors using a luminescent assay that quantifies ADP production.





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Caption: Workflow for a luminescent ROCK1 kinase assay.

Methodology:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
 - Dilute purified recombinant ROCK1 enzyme and a suitable substrate (e.g., S6K peptide) to desired concentrations in the kinase buffer.
 - Prepare a solution of ATP at twice the final desired concentration.
 - For inhibitor screening, prepare serial dilutions of the test compounds.



Kinase Reaction:

- \circ Add 5 µL of the ROCK1 enzyme solution to the wells of a 96-well plate.
- Add 2.5 µL of the test compound or vehicle control.
- Add 2.5 μL of the substrate solution.
- \circ Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.
- Incubate the plate at room temperature for 60 minutes.[18]

ADP Detection:

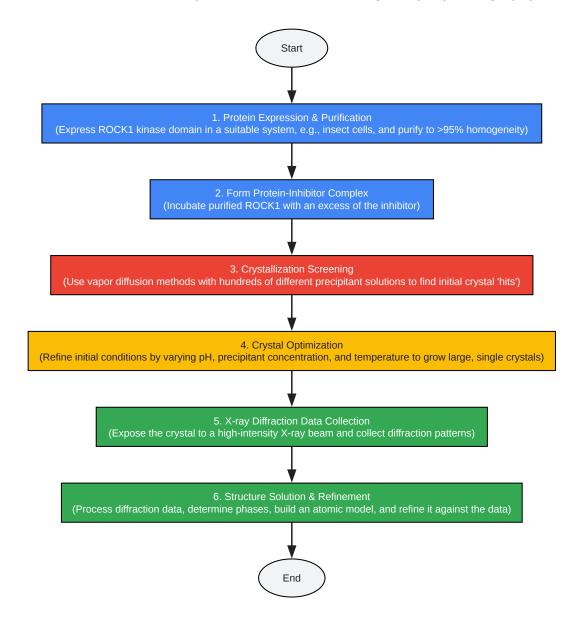
- Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.[18]
- Add 30 μL of Kinase Detection Reagent to convert the ADP generated by ROCK1 into ATP, which is then used by a luciferase to produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.[18]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The light signal is directly proportional to the amount of ADP produced and thus to ROCK1 activity.
 - For inhibitor screening, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[18] [19]

Protein Crystallography of ROCK1-Inhibitor Complex



This protocol outlines the general workflow for determining the three-dimensional structure of the ROCK1 kinase domain in complex with an inhibitor using X-ray crystallography.



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